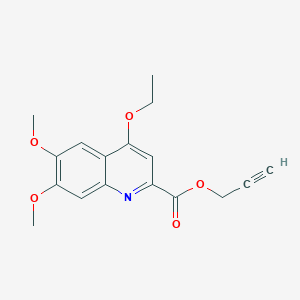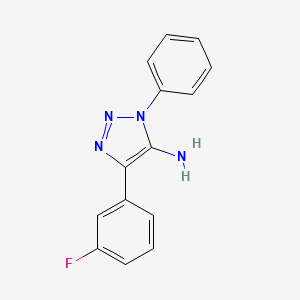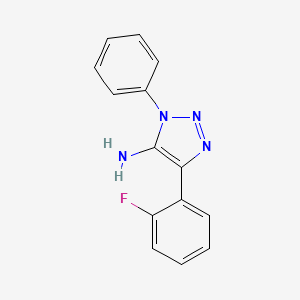![molecular formula C16H16N4S B6461888 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine CAS No. 2549010-96-8](/img/structure/B6461888.png)
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine (DMPP) is an organic compound containing a pyrazine ring, a pyrazol ring, and a sulfanyl group. It is a white crystalline solid that is soluble in organic solvents, but is insoluble in water. DMPP has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It has been used for the synthesis of various compounds, as a catalyst for organic reactions, and as a ligand in coordination chemistry. It has also been used in the development of drugs for treating various diseases, as well as for the study of biochemical and physiological processes.
科学的研究の応用
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine has been used in various scientific research applications. It has been used as a ligand in coordination chemistry, as a catalyst for organic reactions, and as a reagent for the synthesis of various compounds. It has also been used in the development of drugs for treating various diseases, as well as for the study of biochemical and physiological processes.
作用機序
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine has been found to act as an agonist of the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel that is expressed in the central and peripheral nervous systems. It is activated by cold temperatures and is involved in the regulation of pain, inflammation, and thermoregulation. This compound has been shown to activate TRPM8, resulting in an increase in intracellular calcium levels. This increase in calcium levels is thought to be responsible for the analgesic, anti-inflammatory, and thermoregulatory effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to act as an agonist of the TRPM8 ion channel, resulting in an increase in intracellular calcium levels. This increase in calcium levels is thought to be responsible for the analgesic, anti-inflammatory, and thermoregulatory effects of this compound. In addition, this compound has been shown to have anti-cancer, anti-diabetic, and anti-obesity effects. It has also been found to have neuroprotective and cardioprotective effects.
実験室実験の利点と制限
The use of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine in laboratory experiments has several advantages. It is a relatively inexpensive compound that is widely available. It is also a relatively stable compound and is soluble in organic solvents, making it easy to work with in the laboratory. However, there are some limitations to its use. This compound is insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, the use of this compound in laboratory experiments can be limited by its low solubility in certain solvents.
将来の方向性
The potential applications of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine are still being explored. Future research could focus on the development of new drugs that utilize this compound as an active ingredient. Other areas of research could include the study of the effects of this compound on other ion channels, as well as its effects on other biochemical and physiological processes. Additionally, further research could be done on the use of this compound in the synthesis of other compounds, as well as its potential use in other fields of chemistry.
合成法
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine can be synthesized from the reaction of 3,5-dimethylpyrazole with 4-methylbenzenesulfonyl chloride. This reaction is carried out in anhydrous conditions in the presence of a catalyst, such as triethylamine or pyridine. The reaction mixture is then stirred for several hours and the product is isolated by filtration. The resulting compound is then purified by recrystallization.
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-(4-methylphenyl)sulfanylpyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-11-4-6-14(7-5-11)21-16-15(17-8-9-18-16)20-13(3)10-12(2)19-20/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNOSQLPZZFHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC=CN=C2N3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(propan-2-yl)-2-{5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole](/img/structure/B6461812.png)
![1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B6461814.png)


![2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole](/img/structure/B6461844.png)
![ethyl 2-(2-{2-[4-(methoxymethyl)piperidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate; oxalic acid](/img/structure/B6461850.png)


![methyl 4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate](/img/structure/B6461868.png)
![2-tert-butyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461873.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine](/img/structure/B6461895.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(2-ethylphenyl)sulfanyl]pyrazine](/img/structure/B6461902.png)
![1-(3,5-dimethylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-dihydropyrazin-2-one](/img/structure/B6461906.png)

